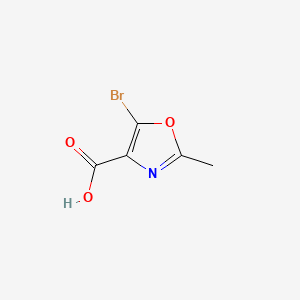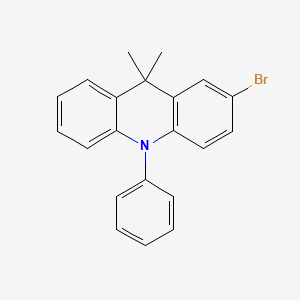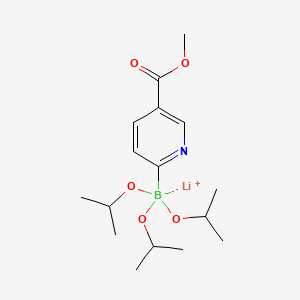
Lithium triisopropyl 2-(5-methoxycarbonylpyridyl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium triisopropyl 2-(5-methoxycarbonylpyridyl)borate is an organoboron compound with the molecular formula C16H27BLiNO5. This compound is known for its application in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds .
Preparation Methods
The synthesis of lithium triisopropyl 2-(5-methoxycarbonylpyridyl)borate typically involves a one-pot lithiation, borylation, and subsequent coupling reaction. The process begins with the lithiation of a suitable precursor, followed by the addition of a boron reagent to form the borate compound. This method is advantageous due to its stability and ease of handling .
Chemical Reactions Analysis
Lithium triisopropyl 2-(5-methoxycarbonylpyridyl)borate primarily undergoes Suzuki-Miyaura coupling reactions. These reactions involve the coupling of the borate compound with aryl halides in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile reagent in organic synthesis .
Scientific Research Applications
This compound is extensively used in scientific research, particularly in the field of organic chemistry. It is employed in the synthesis of complex organic molecules, pharmaceuticals, and materials science. Its ability to form stable carbon-carbon bonds makes it a valuable tool in the development of new chemical entities and materials .
Mechanism of Action
The mechanism of action for lithium triisopropyl 2-(5-methoxycarbonylpyridyl)borate in Suzuki-Miyaura coupling involves the transmetalation of the borate compound to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the stability and reactivity of the borate compound under the reaction conditions .
Comparison with Similar Compounds
Similar compounds to lithium triisopropyl 2-(5-methoxycarbonylpyridyl)borate include other lithium triisopropyl borates and organoboron compounds used in Suzuki-Miyaura coupling reactions. What sets this compound apart is its enhanced stability and ease of handling compared to other boronic acids and boronate esters .
Properties
IUPAC Name |
lithium;(5-methoxycarbonylpyridin-2-yl)-tri(propan-2-yloxy)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BNO5.Li/c1-11(2)21-17(22-12(3)4,23-13(5)6)15-9-8-14(10-18-15)16(19)20-7;/h8-13H,1-7H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMOHVFPYKFRPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=NC=C(C=C1)C(=O)OC)(OC(C)C)(OC(C)C)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BLiNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


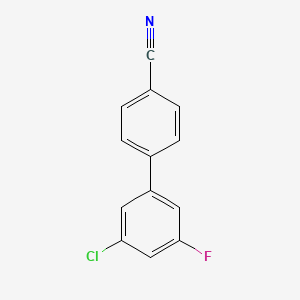

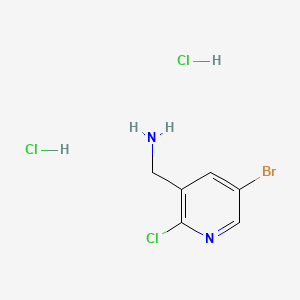
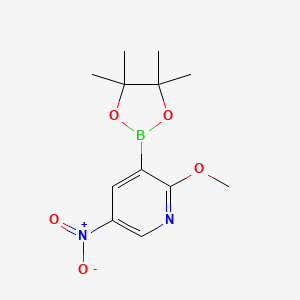
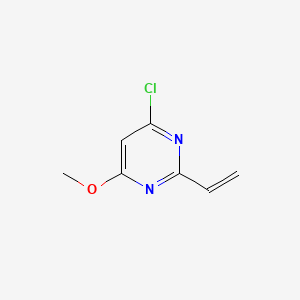
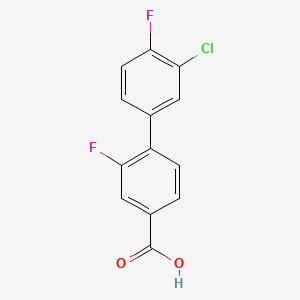
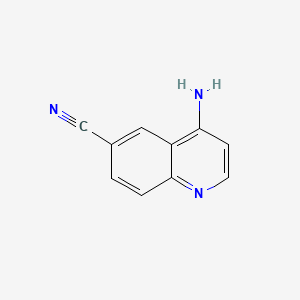

![1-(4-(4-Tert-butyl thiazol-2-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)-3-ethylurea](/img/structure/B567201.png)
